3,3'-Dimethyl-2,2'-bithiophene

Overview

Description

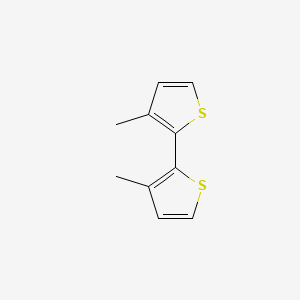

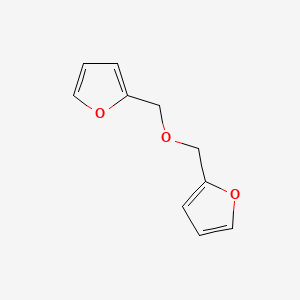

3,3’-Dimethyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond. The presence of methyl groups at the 3 and 3’ positions of the thiophene rings distinguishes this compound from other bithiophenes. It has the molecular formula C10H10S2 and a molecular weight of 194.32 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-2,2’-bithiophene typically involves the coupling of two thiophene units. One common method is the Stille coupling reaction, which uses a palladium catalyst to couple 3-methylthiophene with a suitable organotin reagent under inert conditions . Another approach is the Suzuki coupling reaction, which involves the reaction of 3-methylthiophene boronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of 3,3’-Dimethyl-2,2’-bithiophene may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dimethyl-2,2’-bithiophene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, N-bromosuccinimide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Brominated derivatives.

Scientific Research Applications

3,3’-Dimethyl-2,2’-bithiophene has diverse applications in scientific research:

Comparison with Similar Compounds

- 3,4’-Dimethyl-2,2’-bithiophene

- 3,3’-Dibromo-2,2’-bithiophene

- Dithieno[3,2-b:2’,3’-d]thiophene

Comparison: 3,3’-Dimethyl-2,2’-bithiophene is unique due to the presence of methyl groups at the 3 and 3’ positions, which can influence its electronic properties and reactivity compared to other bithiophenes. For instance, 3,4’-Dimethyl-2,2’-bithiophene has methyl groups at different positions, leading to variations in its chemical behavior . Dithieno[3,2-b:2’,3’-d]thiophene, with its fused thiophene rings, exhibits different electronic properties and is used in various advanced applications .

Properties

IUPAC Name |

3-methyl-2-(3-methylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S2/c1-7-3-5-11-9(7)10-8(2)4-6-12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAXSONNGUOWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349010 | |

| Record name | 3,3'-Dimethyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67984-20-7 | |

| Record name | 3,3'-Dimethyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key conformational characteristics of 3,3'-Dimethyl-2,2'-bithiophene as determined by computational studies?

A1: Computational studies employing MP2 and DFT (B3LYP and BLYP) methods with the 6-31G* basis set revealed that this compound exhibits both a syn-gauche and an anti-gauche conformational minimum. [] This contradicts previous Hartree-Fock (HF) computations that did not identify these minima. These findings are supported by X-ray structural investigations and UV data. []

Q2: How does methylation affect the structure and conformational properties of bithiophene?

A2: Methylation at the β-positions of bithiophene, specifically in the case of this compound and 3,4'-Dimethyl-2,2'-bithiophene, significantly influences the molecule's geometry, inter-ring twist angle, and overall conformational properties. [] This highlights the important role of methyl substitution in modulating the structural flexibility of these compounds.

Q3: Why are DFT methods, particularly B3LYP, considered more suitable than HF methods for studying oligothiophenes and polythiophenes?

A3: DFT methods, especially the hybrid B3LYP functional, are favored over HF methods for investigating the conformational properties of oligothiophenes and polythiophenes because they more accurately account for electron correlation energy contributions. [] This is crucial for obtaining results consistent with experimental observations, such as the presence of specific conformational minima in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)